molecular formula C10H9ClN4O B1501216 4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide CAS No. 916791-21-4

4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide

Cat. No.: B1501216
CAS No.: 916791-21-4
M. Wt: 236.66 g/mol
InChI Key: HBGCXVOQOCZHLV-UHFFFAOYSA-N
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Description

4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide (CAS: 1118787-95-3) is a triazole-linked benzamide derivative characterized by a chloromethyl (–CH2Cl) substituent at the 4-position of the benzamide ring and a 1,2,4-triazole moiety at the N-terminus . This compound’s structural framework combines the hydrogen-bonding capabilities of the triazole ring with the electrophilic reactivity of the chloromethyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(chloromethyl)-N-(1H-1,2,4-triazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-5-7-1-3-8(4-2-7)9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGCXVOQOCZHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)NC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671834
Record name 4-(Chloromethyl)-N-(1H-1,2,4-triazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-21-4
Record name 4-(Chloromethyl)-N-1H-1,2,4-triazol-5-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-N-(1H-1,2,4-triazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide is a synthetic compound that belongs to the benzamide class and features a triazole moiety. Its unique structure allows for diverse biological activities, making it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methodologies, biological evaluation, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₀H₉ClN₄O
  • Molecular Weight : 236.66 g/mol
  • Density : 1.472 g/cm³
  • Boiling Point : 464.4 ± 45.0 °C at 760 mmHg

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions where the chloromethyl group can be substituted by various nucleophiles. Common methods include:

  • Nucleophilic Substitution : Reagents such as amines or thiols are used to replace the chloromethyl group.
  • Triazole Formation : The triazole ring can be synthesized through cycloaddition reactions involving azides and alkynes.

Anticancer Activity

Research has indicated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of triazole-benzamide compounds can induce apoptosis in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa34Induction of apoptosis
4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesHCT-11636Cell cycle arrest

The above data suggest that structural modifications can enhance the potency of these compounds against cancer cells.

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial properties. Studies have reported effective inhibition of bacterial growth in vitro:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
5-Amino-1-[3,5-Dichloro-4-(4-Chlorobenzoyl)benzyl]-1H-[1,2,3]triazoleS. aureus10 µg/mL

This antimicrobial activity is attributed to the presence of the triazole ring which enhances interaction with microbial enzymes.

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets such as enzymes and receptors. Interaction studies reveal that it may function as an inhibitor for various enzymes involved in cancer proliferation and microbial resistance.

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of this compound:

  • Anticancer Study : A study conducted on human breast carcinoma MCF-7 cells demonstrated that derivatives similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : In vitro tests indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for treating infections .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesContains sulfonamide groupAnticancer and antimicrobialSulfonamide enhances solubility
5-Amino-1-[3,5-Dichloro-4-(4-Chlorobenzoyl)benzyl]-1H-[1,2,3]triazoleTriazole with dichloro substitutionAntimicrobialIncreased potency due to dichloro substitution

These comparisons illustrate that while structural similarities exist among these compounds, their unique features contribute to distinct biological activities.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in various catalytic processes.

Biology

The compound has shown significant biological activities:

  • Antimicrobial Activity: Studies indicate that it exhibits activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
  • Mechanism of Action: The antimicrobial properties are attributed to its ability to inhibit the synthesis of essential cellular components in pathogens.

Medicine

In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Research shows that it can inhibit the growth of certain cancer cell lines by targeting specific enzymes involved in cell proliferation .

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound could inhibit tumor growth in vivo by disrupting metabolic pathways critical for cancer cell survival .

Industry

The compound is also utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to modify biological pathways makes it a versatile agent in developing crop protection products and therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide with analogous triazole-benzamide derivatives, focusing on substituent effects, spectral properties, and biological relevance.

Substituent Effects on the Benzamide Core
Compound Name Substituent(s) Molecular Formula Key Structural/Functional Differences References
This compound –CH2Cl at C4 of benzamide C10H9ClN4O Electrophilic chloromethyl group; potential for nucleophilic substitution
4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzamide –OCH2CH3 at C4 of benzamide C10H10N4O2 Ethoxy group enhances lipophilicity; may alter metabolic stability
4-tert-Butyl-N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide –C(CH3)3 at C4; fused thiazolo-triazole C15H18N4OS Bulky tert-butyl group increases steric hindrance; thiazole fusion modifies electronic properties

Key Observations :

  • The chloromethyl group in the target compound introduces reactivity distinct from the ethoxy or tert-butyl substituents in analogs. For instance, –CH2Cl may participate in alkylation reactions, whereas –OCH2CH3 and –C(CH3)3 are more inert .
Triazole-Modified Derivatives
Compound Name Triazole Modification Biological Activity (if reported) Spectral Data (Selected) References
4-Chloro-N-(1H-1,2,4-triazol-5-yl)benzamide analogs Triazole linked via sulfonyl or iminomethyl groups Docking scores (e.g., –8.54 to –6.77 kcal/mol against HDAC8) IR: C=N (1596 cm⁻¹), C-Cl (702 cm⁻¹) ; NMR: δ 9.55 (triazole H)
3-(1-Azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide Azepanylsulfonyl substituent Not reported
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Oxadiazole-thione side chain Antifungal/antibacterial activity

Key Observations :

  • Derivatives with oxadiazole-thione or sulfonyl groups (e.g., azepanylsulfonyl) exhibit divergent biological profiles.
  • Spectral data for triazole protons (e.g., δ 9.55 ppm in 1H-NMR) and C-Cl stretches (702 cm⁻¹ in IR) are consistent across chlorinated benzamides .
Physicochemical and Computational Comparisons
Property 4-Chloromethyl-N-(1H-triazol-3-yl)-benzamide 4-(4-Chlorophenyl)-3-phenyl-5-(4-nitrophenyl)-1,2,4-triazole 4-Methyl-N-(1H-triazol-3-yl)-benzenesulfonamide
Molecular Weight 236.66 g/mol 405.82 g/mol 238.27 g/mol
Polar Groups –CONH–, Cl, triazole –NO2, Cl, triazole –SO2NH–, CH3, triazole
Calculated LogP ~2.1 (estimated) ~3.8 ~1.5
Hydrogen-Bond Acceptors 5 7 6

Key Observations :

  • The nitro group in 4-nitrophenyl-triazole derivatives significantly increases molecular weight and logP, suggesting reduced solubility compared to the chloromethyl analog .
  • Sulfonamide derivatives (e.g., 4-methyl-benzenesulfonamide) exhibit lower logP values due to the polar –SO2NH– group, enhancing aqueous solubility .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloromethyl-N-(1H-triazol-3-yl)-benzamide typically involves:

  • Preparation or procurement of the chloromethyl-substituted benzoyl chloride or benzamide precursor.
  • Synthesis or use of 1H-1,2,4-triazole or its derivatives.
  • Coupling of the triazole moiety to the benzoyl chloride or benzamide via amide bond formation.

The key challenge is maintaining the integrity of the chloromethyl group during coupling and ensuring the selective attachment of the triazole nitrogen.

Preparation of the 1,2,4-Triazole Moiety

1,2,4-Triazole and its derivatives are commonly prepared or activated as sodium salts or hydrazine derivatives for subsequent coupling reactions.

  • A patented method describes the preparation of analytically pure 1,2,4-triazole sodium salt by reacting 1,2,4-triazole with sodium hydride in solvents such as dimethylformamide or tetrahydrofuran under controlled temperatures. The resulting crystalline hydrate is isolated by filtration and can be dried to yield the pure sodium salt, which is then used for further synthetic steps.

Coupling Reaction to Form the Benzamide

The amide bond formation between the chloromethyl-substituted benzoyl chloride and the 1H-1,2,4-triazole typically proceeds under mild conditions to preserve the chloromethyl group:

  • The reaction is often carried out by reacting the benzoyl chloride derivative with 1H-1,2,4-triazole or its sodium salt in an appropriate solvent such as acetonitrile or ethanol, sometimes under reflux or microwave irradiation to accelerate the reaction.
  • Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times (from hours to minutes) while improving yields (up to 98%) for similar amide and triazole derivatives.
  • The reaction conditions generally avoid strong bases or nucleophiles that could displace the chloromethyl group.

Specific Synthetic Routes and Conditions

Step Reagents & Conditions Notes Yield & Time (if reported)
Preparation of 1,2,4-triazole sodium salt 1,2,4-Triazole + NaH in DMF or THF, room temp to 50 °C, 1-3 h Produces analytically pure salt, isolated by filtration Not specified
Amide formation via coupling Chloromethylbenzoyl chloride + 1,2,4-triazole sodium salt or free triazole in ethanol or acetonitrile, reflux or microwave irradiation Microwave irradiation reduces time to minutes, preserves chloromethyl group Yields up to 96–98%, times 2–10 min under microwave
Cyclization or condensation (if any) Use of hydrazine or phenyl hydrazine under microwave heating in DMF Applied for related triazole derivatives Yields 85–98% in 2–10 min

Analytical Confirmation and Characterization

  • The structures of the synthesized compounds are confirmed using IR, ^1H-NMR, ^13C-NMR, and mass spectrometry.
  • Key spectral features include:
    • Absence of free amine NH signals indicating successful amide formation.
    • Characteristic singlets around 9 ppm in ^1H-NMR for the triazole proton.
    • Carbonyl signals in the region of 166–173 ppm in ^13C-NMR.
    • Chloromethyl group resonances typically observed in the aliphatic region (~3.7–4.0 ppm) in ^1H-NMR.
  • X-ray crystallography has been used in related compounds to confirm molecular structure.

Summary Table of Preparation Methods

Preparation Aspect Method Description Advantages Limitations/Considerations
1,2,4-Triazole sodium salt prep Reaction of 1,2,4-triazole with sodium hydride in DMF/THF Pure salt, ready for coupling Requires handling NaH, moisture sensitive
Amide bond formation Coupling of benzoyl chloride with triazole or its salt in ethanol or acetonitrile, microwave-assisted High yields, short reaction times Chloromethyl group stability must be maintained
Microwave irradiation Accelerates reaction, reduces time from hours to minutes Efficient, high yield, energy saving Requires microwave reactor equipment
Analytical confirmation IR, NMR (^1H, ^13C), MS, X-ray crystallography Confirms structure and purity Needs access to advanced instrumentation

Research Findings and Optimization Notes

  • Microwave irradiation is a preferred method for synthesizing triazole-benzamide derivatives due to its efficiency and high yields.
  • Avoiding harsh conditions or strong nucleophiles preserves the chloromethyl substituent, which is critical for the compound's biological activity.
  • The use of sodium salt of 1,2,4-triazole facilitates nucleophilic substitution reactions and improves coupling efficiency.
  • Reaction monitoring by NMR and IR spectroscopy ensures complete conversion and structural integrity.

Q & A

Q. What are the key considerations for synthesizing 4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling reactions between chloromethyl benzoyl derivatives and triazole-containing amines. Key steps include:

  • Reagent selection : Use absolute ethanol as a solvent with glacial acetic acid catalysis to promote amide bond formation, as demonstrated in analogous triazole-benzamide syntheses .
  • Reflux conditions : Maintain reflux for 4–6 hours to ensure completion, with pressure reduction for solvent evaporation .
  • Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate eluents) or recrystallization (ethanol-DMF mixtures) improves yield and purity .

Q. How can researchers verify the structural integrity of the compound post-synthesis?

  • Spectroscopic techniques : Use 1H NMR^1 \text{H NMR} to confirm the presence of the triazole proton (δ 8.5–9.0 ppm) and chloromethyl group (δ 4.5–5.0 ppm). 13C NMR^{13} \text{C NMR} resolves carbonyl (C=O, ~165 ppm) and aromatic carbons .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ for C9_9H8_8ClN3_3O: calculated 217.04, observed 217.05) .

Q. What are standard protocols for assessing the compound’s solubility and stability?

  • Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy to detect aggregation .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) conditions, monitored via HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular conformations?

Single-crystal X-ray diffraction provides definitive bond lengths/angles. For example:

  • Crystallographic parameters : Orthorhombic space group P212121P2_12_12_1 with unit cell dimensions (e.g., a=6.0171A˚,b=15.3120A˚a = 6.0171 \, \text{Å}, b = 15.3120 \, \text{Å}) clarifies spatial arrangement .
  • Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···O bonds) that stabilize the crystal lattice, aiding in polymorphism studies .

Q. What methodologies are recommended for evaluating bioactivity, particularly in disease models?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50_{50} values compared to reference drugs .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR or tubulin, validated by Western blotting for protein expression changes .

Q. How can researchers address discrepancies in catalytic activity data across studies?

  • Control experiments : Verify solvent effects (e.g., DMSO vs. water) and catalytic impurities (e.g., trace metals) via ICP-MS .
  • Kinetic analysis : Apply Michaelis-Menten models to differentiate substrate-specific vs. catalyst-driven reactivity .

Q. What advanced computational tools support structure-property relationship studies?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
  • Molecular dynamics : Simulate solvation effects in aqueous environments (GROMACS) to correlate solubility with hydration free energy .

Q. How should researchers design experiments to probe the compound’s interaction with biological membranes?

  • Lipophilicity assays : Measure logPP values (octanol/water partition) to predict membrane permeability .
  • Fluorescence microscopy : Use labeled liposomes to visualize membrane disruption or pore formation .

Methodological Challenges and Theoretical Frameworks

Q. How can conflicting data on metabolic pathways be resolved?

  • Isotopic tracing : Incubate with 14C^{14} \text{C}-labeled compound in hepatocyte models, followed by LC-MS/MS to track metabolite formation .
  • Enzyme inhibition assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolic routes .

Q. What theoretical frameworks guide mechanistic studies of triazole-based compounds?

  • Hard-Soft Acid-Base (HSAB) theory : Predicts reactivity of the triazole’s nitrogen sites with metal ions (e.g., Cu2+^{2+}) in catalytic systems .
  • Frontier Molecular Orbital (FMO) theory : Explains nucleophilic/electrophilic behavior in substitution reactions .

Emerging Research Directions

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization?

  • Process simulation : Model heat/mass transfer in reflux systems to minimize side reactions .
  • Machine learning : Train models on synthetic datasets to predict optimal solvent/catalyst combinations .

Q. What strategies improve reproducibility in multi-step syntheses?

  • Automated platforms : Use robotic liquid handlers (e.g., Chemspeed) for precise reagent dosing and reaction monitoring .
  • DoE (Design of Experiments) : Apply factorial designs to assess interactions between temperature, pH, and catalyst loading .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide
Reactant of Route 2
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4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide

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